Hepsin Chromogenic Substrate
Description
Overview of Hepsin as a Type II Transmembrane Serine Protease
Hepsin is a protein encoded by the HPN gene in humans and is classified as a type II transmembrane serine protease (TTSP). nih.govresearchgate.net These proteases are characterized by an N-terminal transmembrane domain that anchors them to the cell membrane, a stem region, and a C-terminal extracellular domain containing the active site. nih.gov
As a member of the S1 family of peptidases, hepsin's catalytic activity relies on a characteristic triad (B1167595) of amino acid residues—histidine, aspartic acid, and serine—within its active site. nih.gov The extracellular portion of hepsin consists of a serine protease domain and a scavenger receptor cysteine-rich (SRCR) domain. nih.govwikipedia.org The crystal structure of hepsin reveals that these two domains are linked by a disulfide bond and extensive noncovalent interactions. nih.gov
Table 1: Classification and Structural Features of Hepsin
| Feature | Description |
|---|---|
| Enzyme Class | Hydrolase |
| Protease Family | S1 (Chymotrypsin-like) |
| Enzymatic Classification | Serine Endopeptidase |
| Structural Domains | N-terminal transmembrane domain, stem region with an SRCR domain, C-terminal extracellular serine protease domain. nih.govnih.govwikipedia.org |
| Catalytic Residues | Histidine, Aspartic Acid, Serine. nih.gov |
| Human Gene | HPN. wikipedia.org |
| Chromosomal Location | 19q13.11. mdpi.com |
Hepsin is involved in a variety of biological processes through its proteolytic activity on specific substrates. It is highly expressed in the liver and has been shown to play a role in maintaining metabolic homeostasis. nih.gov Hepsin activates pro-hepatocyte growth factor (pro-HGF), which is crucial for regulating glucose, lipid, and protein metabolism. nih.govpnas.org Additionally, hepsin is involved in blood coagulation through the activation of Factor VII. rndsystems.com
Beyond the liver, hepsin has functions in other tissues. It is implicated in the processing of uromodulin in the kidneys and plays a role in auditory function in the inner ear. nih.govnih.govelifesciences.org Studies have also linked hepsin to the progression of certain cancers, particularly prostate cancer, where it is often overexpressed. mdpi.comrndsystems.combohrium.com Its enzymatic activity can promote cell motility and metastasis by cleaving extracellular matrix components and activating other proteases like pro-urokinase-type plasminogen activator (uPA). mdpi.comnih.gov
Enzymatic Classification and Structural Context of Hepsin
Principles and Historical Development of Chromogenic Substrate Technology in Protease Research
The development of chromogenic substrates has been instrumental in advancing the study of proteases by providing a sensitive and quantitative method for measuring their activity.
Chromogenic substrates are synthetic molecules designed to mimic the natural substrates of proteases. dcfinechemicals.com They consist of a short peptide sequence that is recognized by a specific protease, linked to a chromophore, a chemical group that absorbs light at a particular wavelength. dcfinechemicals.compractical-haemostasis.com A commonly used chromophore is p-nitroaniline (pNA). practical-haemostasis.comtandfonline.com
The principle of the assay is straightforward: in its bound state within the substrate, the chromophore is colorless. dcfinechemicals.com When the protease cleaves the peptide bond, the chromophore is released. dcfinechemicals.compractical-haemostasis.comtandfonline.com The free chromophore, such as pNA, exhibits a distinct color, which can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 405 nm. practical-haemostasis.comtandfonline.com The rate of color development is directly proportional to the enzymatic activity of the protease in the sample. dcfinechemicals.compractical-haemostasis.com
Chromogenic substrate assays were first introduced in the early 1970s and have since become a cornerstone of protease research and clinical diagnostics. nih.govslideshare.net They offer a simple, inexpensive, and easily automated method for determining the activity of enzymes, proenzymes, and inhibitors in various biological fluids. practical-haemostasis.comnih.gov
This technology allows for the direct and accurate measurement of protease activity, which is crucial for understanding the kinetics of enzymatic reactions. tandfonline.com The ability to quantify protease activity has been vital in studying the coagulation and fibrinolytic systems, as well as in the diagnosis and monitoring of related disorders. nih.gov Furthermore, these assays have been adapted for high-throughput screening of protease inhibitors, which is a critical aspect of drug discovery. mdpi.com The development of fluorogenic substrates, which operate on a similar principle but release a fluorescent molecule, has further enhanced the sensitivity of protease detection. rsc.orgpnas.orgthermofisher.com
Table 2: Compounds Mentioned
| Compound Name | |
|---|---|
| Hepsin | |
| p-nitroaniline | |
| Hepatocyte Growth Factor (HGF) | |
| Uromodulin | |
| Factor VII | |
| pro-urokinase-type plasminogen activator (uPA) | |
| Histidine | |
| Aspartic Acid | |
| Serine |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6.ClH/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16;/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25);1H/t15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZDSBFVMGNDJ-FRKSIBALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Design and Synthesis Principles of Hepsin Chromogenic Substrates
Rational Design Based on Hepsin's Substrate Specificity Profile
The cornerstone of designing an effective chromogenic substrate lies in understanding the target enzyme's natural substrate preferences. For hepsin, this involves a detailed analysis of the amino acid residues it recognizes and cleaves at and around the scissile bond.
P1 Position Preferences: Arginine and Lysine (B10760008) Residues
The P1 position, immediately preceding the cleavage site, is a primary determinant of substrate recognition for many serine proteases. Studies utilizing positional scanning-synthetic combinatorial libraries (PS-SCL) have unequivocally demonstrated that hepsin has a strong preference for cleaving after basic amino acid residues at the P1 position. nih.govnih.gov Specifically, arginine (Arg) is highly favored over lysine (Lys). nih.govnih.govresearchgate.netcapes.gov.brrcsb.org This pronounced preference for arginine is a critical factor in the design of potent hepsin substrates.
Extended Specificity: P2-P4 Position Determinants
Beyond the P1 site, the amino acids at the P2, P3, and P4 positions (extending N-terminally from the cleavage site) also significantly influence substrate binding and turnover. These extended specificities contribute to the uniqueness of hepsin's substrate profile compared to other related proteases. nih.gov
P2 Position: Hepsin displays a preference for a range of amino acids at the P2 position, including polar residues like threonine (Thr) and asparagine (Asn), as well as aliphatic residues such as leucine (B10760876) (Leu). nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com This relative permissiveness at the P2 subsite is a notable characteristic of hepsin. nih.gov
P3 Position: At the P3 position, hepsin favors polar amino acids, with glutamine (Gln) and lysine (Lys) being particularly well-tolerated. nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com
P4 Position: The P4 position shows a preference for proline (Pro) and lysine (Lys). nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com
| Position | Preferred Amino Acids | References |
|---|---|---|
| P1 | Arginine (Arg) > Lysine (Lys) | nih.govnih.govresearchgate.netcapes.gov.brrcsb.org |
| P2 | Threonine (Thr), Leucine (Leu), Asparagine (Asn) | nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com |
| P3 | Glutamine (Gln), Lysine (Lys) | nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com |
| P4 | Proline (Pro), Lysine (Lys) | nih.govnih.govresearchgate.netcapes.gov.brrcsb.orgimrpress.com |
Consideration of Amino Acid Sequences
Based on the positional preferences, specific peptide sequences have been identified and utilized in the development of hepsin chromogenic substrates. These sequences often mimic the cleavage sites of known hepsin substrates or are optimized based on screening data.
KQLR: This sequence, corresponding to the activation cleavage site of hepatocyte growth factor (HGF), is a highly effective substrate for hepsin. nih.govresearchgate.netcapes.gov.brrcsb.org The acetylated tetrapeptide Ac-KQLR-AMC has been shown to be the most active substrate in some studies. nih.govcapes.gov.brrcsb.org X-ray crystallography has confirmed that the KQLR peptide fits well into the substrate-binding cleft of hepsin. nih.govresearchgate.netcapes.gov.brrcsb.org
PyroGlu-Pro-Arg: The chromogenic substrate pyroGlu-Pro-Arg-pNA has been used in assays to determine hepsin activity and screen for inhibitors. researchgate.netaacrjournals.orgkorea.ac.krgoogle.com
Boc-Gln-Ala-Arg: Another commonly used substrate is Boc-Gln-Ala-Arg-AMC, which is employed in fluorescent enzyme assays to determine inhibitor potency. korea.ac.kr
Selection of Chromogenic Leaving Groups
The choice of the chromogenic or fluorogenic leaving group is as crucial as the peptide sequence itself. This moiety is attached to the C-terminus of the peptide via an amide bond. Upon enzymatic cleavage of this bond, the free chromophore is released, resulting in a detectable colorimetric or fluorescent signal. pentapharm.com
Commonly used leaving groups for serine protease substrates include:
para-nitroanilide (pNA): pNA is a chromogenic leaving group that, upon release, absorbs light at 405 nm. pentapharm.com It has been a staple in protease assays for decades. However, its relatively low extinction coefficient can limit the sensitivity of the assay.
7-amino-4-methylcoumarin (AMC): AMC is a fluorogenic leaving group that provides significantly higher sensitivity compared to pNA. Free AMC exhibits fluorescence with an excitation wavelength around 342 nm and an emission wavelength around 440 nm. pentapharm.comsigmaaldrich.com The use of AMC derivatives has enabled the detection of enzyme activity at nanomolar concentrations.
| Leaving Group | Type | Detection Wavelength (nm) | References |
|---|---|---|---|
| para-nitroanilide (pNA) | Chromogenic | Absorbance at 405 | pentapharm.com |
| 7-amino-4-methylcoumarin (AMC) | Fluorogenic | Excitation ~342, Emission ~440 | pentapharm.comsigmaaldrich.com |
Methodologies for Peptide Synthesis and Chromophore Conjugation
The synthesis of hepsin chromogenic substrates involves standard peptide chemistry techniques, primarily solid-phase peptide synthesis (SPPS), followed by the conjugation of the chromogenic or fluorogenic group.
SPPS allows for the efficient and controlled assembly of the desired peptide sequence on a solid support. acs.org N-terminal protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), are often used to prevent unwanted side reactions and degradation by aminopeptidases. bachem.com
The final step involves the conjugation of the chromophore to the C-terminus of the peptide. This is typically achieved by forming an amide bond between the carboxyl group of the C-terminal amino acid and the amine group of the chromogenic or fluorogenic molecule, such as pNA or AMC. sigmaaldrich.com For fluorogenic substrates, this conjugation quenches the fluorescence of the dye. thermofisher.com Enzymatic cleavage of the substrate liberates the fluorophore, leading to a measurable increase in fluorescence. sigmaaldrich.comthermofisher.com
Kinetic and Mechanistic Characterization of Hepsin Using Chromogenic Substrates
Determination of Enzyme Kinetic Parameters
The interaction between hepsin and its substrates can be quantitatively described by determining key enzyme kinetic parameters. These parameters provide insights into the efficiency and specificity of the enzyme.
Michaelis-Menten Kinetics: Vmax and Km Determination
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). fiveable.mepatsnap.comlibretexts.org The equation is expressed as:
v = (Vmax * [S]) / (Km + [S]) fiveable.me
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, providing a measure of the enzyme's catalytic capacity. patsnap.com Km is the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate; a lower Km value signifies a higher affinity. patsnap.comnih.gov
For hepsin, chromogenic substrates such as pyroGlu-Pro-Arg-pNA are commonly used to determine these parameters. nih.govpsu.edu By measuring the rate of color formation (due to the release of p-nitroaniline, pNA) at various substrate concentrations, a saturation curve is generated. From this curve, Vmax and Km can be calculated. For instance, with the substrate pyroGlu-Pro-Arg-pNA, the observed Km for hepsin was 170 μM. psu.edu Another study determined the apparent Km value for the KQLR peptide to be 20 ± 6 µM. egyankosh.ac.in The determination of these values is often facilitated by linearizing the Michaelis-Menten equation using methods like the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots. fiveable.mecapes.gov.br
Table 1: Michaelis-Menten Constants for Hepsin with Various Substrates
| Substrate | Km (μM) | Source |
|---|---|---|
| pyroGlu-Pro-Arg-pNA | 170 | psu.edu |
| KQLR peptide | 20 ± 6 | egyankosh.ac.in |
| S2765 | Not specified | diapharma.com |
Catalytic Efficiency (kcat/Km) Analysis
The catalytic efficiency of an enzyme, represented by the specificity constant (kcat/Km), is a crucial measure that reflects how efficiently an enzyme can convert a substrate into a product. researchgate.net It takes into account both the rate of catalysis (kcat, the turnover number) and the enzyme's affinity for the substrate (Km). researchgate.netnih.gov A higher kcat/Km value indicates greater substrate specificity and catalytic prowess. researchgate.net
In the context of hepsin, the catalytic efficiency for the cleavage of the KQLR peptide was determined to be high, with a kcat/Km of 8.3 x 10^5 M⁻¹s⁻¹. egyankosh.ac.in This high value underscores the preference of hepsin for this particular peptide sequence. Another study found that the catalytic efficiency of hepsin for activating pro-urokinase-type plasminogen activator (pro-uPA) was 4.8 x 10^5 M⁻¹s⁻¹. diapharma.compharmacologycanada.org Comparatively, human enteropeptidase light chain (L-HEP) showed a kcat/Km of 260 mM⁻¹s⁻¹ for the chromogenic substrate Z-Ala-Phe-Arg-pNA. nih.gov
Table 2: Catalytic Efficiency of Hepsin for Different Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Source |
|---|---|---|
| KQLR peptide | 8.3 x 10⁵ | egyankosh.ac.in |
Inhibitor Characterization and Mechanism of Action Studies
Understanding how various compounds inhibit hepsin activity is vital for the development of therapeutic agents. Chromogenic substrates are instrumental in these studies, allowing for the determination of inhibitor potency and the elucidation of their mechanism of action.
Half-maximal Inhibitory Concentration (IC50) Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. korea.ac.kr It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. korea.ac.krresearchgate.net IC50 values are determined by incubating the enzyme with a chromogenic substrate and varying concentrations of the inhibitor. nih.govpsu.edu
Table 3: IC50 Values of Various Hepsin Inhibitors
| Inhibitor | IC50 | Source |
|---|---|---|
| Compound HepIn-13 | 0.33 μM | nih.gov |
| Identified compounds (16 total) | 0.23–2.31 μM | psu.edu |
| Amidine-containing indole (B1671886) analogs (9 total) | 5.9–70 μM | oup.com |
| HAI-1 | 4 ± 0.2 nM | egyankosh.ac.in |
| HAI-2 | 12 ± 0.5 nM | egyankosh.ac.in |
| Fab25 (human hepsin) | 4.1 ± 1.0 nM | portlandpress.com |
Inhibition Constant (Ki) Calculation (e.g., using Cheng-Prusoff equation)
While the IC50 value is experimentally determined and dependent on assay conditions (like substrate concentration), the inhibition constant (Ki) is an intrinsic measure of the affinity of an inhibitor for an enzyme. korea.ac.kr The Ki value is independent of the substrate concentration and provides a more absolute measure of inhibitor potency. korea.ac.kr
The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 value, especially for competitive inhibitors: korea.ac.krresearchgate.net
Ki = IC50 / (1 + [S]/Km) researchgate.net
Here, [S] is the substrate concentration and Km is the Michaelis constant of the substrate. korea.ac.kr This equation highlights that for a competitive inhibitor, the IC50 value will increase as the substrate concentration increases. korea.ac.kr
For example, a weak hepsin inhibitor, 1H-indole-5-carboxamidine, was found to have a Ki value of 500 μM. researchgate.net In contrast, more potent dipeptide-based inhibitors, Ac-LR-kt and Ac-LR-kbt, exhibited Ki values of 22 nM and 3 nM, respectively. oup.com
Table 4: Ki Values of Selected Hepsin Inhibitors
| Inhibitor | Ki | Source |
|---|---|---|
| 1H-indole-5-carboxamidine | 500 μM | researchgate.net |
| An indolecarboxamidine derivative | 670 nM | researchgate.net |
| Ac-LR-kt | 22 nM | oup.com |
| Ac-LR-kbt | 3 nM | oup.com |
Elucidation of Inhibition Mechanisms: Competitive, Non-competitive, Allosteric
Enzyme inhibitors can act through various mechanisms, which can be elucidated by kinetic studies using chromogenic substrates. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive. byjus.comwikipedia.org
Competitive inhibition occurs when the inhibitor structurally resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. byjus.comwikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). byjus.comwikipedia.org This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. researchgate.net The Vmax is lowered, but the Km remains unchanged. researchgate.net
Allosteric inhibition is a form of non-competitive inhibition where the inhibitor binds to an allosteric site, causing a conformational change in the enzyme that reduces its activity. libretexts.orgbyjus.com
Studies on hepsin have revealed various inhibition mechanisms. For instance, a humanized antibody, hH35, was found to be a potent allosteric inhibitor of hepsin. libretexts.org Kinetic analysis showed that hH35 significantly affected the apparent Vmax while the Km remained largely unchanged, which is characteristic of non-competitive inhibition. libretexts.org Similarly, the antibody Fab25 was also suggested to act as an allosteric inhibitor based on non-competitive inhibition kinetics.
Investigation of Irreversible and Reversible Inhibition Kinetics
The kinetic properties of hepsin inhibitors have been extensively studied using chromogenic substrates, revealing both reversible and irreversible mechanisms of action. These investigations are crucial for understanding the potency, mode of action, and potential therapeutic utility of various inhibitory molecules.
Irreversible Inhibition: Several small-molecule compounds have been identified as irreversible inhibitors of hepsin. In one study, a screen of chemical libraries identified compounds that displayed a time-dependent increase in hepsin inhibition. nih.gov Dilution experiments confirmed that compounds 3 , 4 , 5 , and 13 from this screen irreversibly inhibit hepsin's enzymatic activity, which was measured using the chromogenic substrate pyroGlu-Pro-Arg-pNA. nih.gov Compound 3 , for instance, is believed to form a covalent bond with the active site serine residue through nucleophilic addition. nih.gov The mechanisms for the irreversibility of compounds 4 , 5 , and 13 are less clear. nih.gov Additionally, peptide derivatives such as KQLR-cmk have been utilized as specific irreversible inhibitors for research purposes, forming a covalent bond with the catalytic residues Ser195 and His57 of hepsin. portlandpress.compsu.edu
Reversible Inhibition: A range of molecules, from large antibodies to endogenous proteins, have been characterized as reversible inhibitors of hepsin.
Antibody-based Inhibitors: Monoclonal antibodies have been developed that demonstrate potent and specific inhibition. The antibody Fab25 acts as a non-competitive, allosteric inhibitor with a high-affinity binding constant (K_D) of 6.1 nM. oup.comresearchgate.net Another humanized antibody, hH35, exhibits a distinct mechanism of non-linear, slow, tight-binding inhibition at nanomolar concentrations, also identified as allosteric as it binds far from the active site. portlandpress.com
Endogenous Protein Inhibitors: Hepsin activity is naturally regulated by endogenous inhibitors. Hepatocyte growth factor activator inhibitor-1 (HAI-1) and HAI-2 are potent inhibitors of hepsin, with IC₅₀ values of 4 ± 0.2 nM and 12 ± 0.5 nM, respectively. portlandpress.compsu.edunih.gov
Small-Molecule and Peptide-based Inhibitors: Synthetic inhibitors have also been developed. A series of substrate-based ketothiazole inhibitors were found to be potent against hepsin. nih.gov For example, the inhibitor Ac-KRLR-kt showed a K_i of less than 1 nM. nih.gov The inhibitory activities of several small molecules identified through library screening were determined using the chromogenic substrate pyroGlu-Pro-Arg-pNA, with IC₅₀ values ranging from the low micromolar to nanomolar scale. nih.govaacrjournals.org
The table below summarizes the kinetic data for various hepsin inhibitors.
| Inhibitor | Type | Chromogenic Substrate Used | Kinetic Parameters | Mechanism | Reference |
| Compound 4 | Small Molecule | pyroGlu-Pro-Arg-pNA | IC₅₀ = 0.5 µM | Irreversible, Time-dependent | nih.gov |
| Compound 5 | Small Molecule | pyroGlu-Pro-Arg-pNA | IC₅₀ = 0.8 µM | Irreversible, Time-dependent | nih.gov |
| hH35 | Monoclonal Antibody | acetyl-KQLR-AMC | Potent at nM concentrations | Reversible, Allosteric, Slow, Tight-binding | portlandpress.com |
| Fab25 | Antibody Fragment | Not Specified | K_D = 6.1 nM | Reversible, Allosteric, Non-competitive | oup.comresearchgate.net |
| HAI-1 | Endogenous Protein | VLR-pNA | IC₅₀ = 4 ± 0.2 nM | Reversible | portlandpress.comnih.gov |
| HAI-2 | Endogenous Protein | VLR-pNA | IC₅₀ = 12 ± 0.5 nM | Reversible | portlandpress.comnih.gov |
| Ac-KRLR-kt | Peptide-based | Boc-QAR-AMC | K_i < 1 nM | Reversible | nih.gov |
Applications of Hepsin Chromogenic Substrates in Biochemical Assays
Quantitative Measurement of Hepsin Enzymatic Activity in In Vitro Systems
The quantitative assessment of hepsin's enzymatic activity is fundamental to understanding its biochemical properties and for screening potential inhibitors. Chromogenic substrates are instrumental in these in-vitro assays. nih.govnih.gov A commonly used substrate is pyroGlu-Pro-Arg-pNA, where cleavage by hepsin releases p-nitroaniline (pNA), a yellow chromophore with a characteristic absorbance at 405 nm. nih.gov
The process typically involves incubating purified recombinant hepsin with the chromogenic substrate and monitoring the increase in absorbance over time. nih.gov This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov For instance, in one study, the Km of hepsin for pyroGlu-Pro-Arg-pNA was determined to be 170 μM. nih.gov These kinetic values are crucial for standardizing assay conditions and for comparing the enzymatic activity under different experimental setups.
Inhibition assays are a direct extension of this quantitative measurement. By pre-incubating hepsin with a potential inhibitor before adding the chromogenic substrate, the residual enzymatic activity can be measured. nih.govresearchgate.net This allows for the calculation of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce hepsin activity by 50%. nih.gov
Table 1: Kinetic Parameters of Hepsin with a Chromogenic Substrate
| Enzyme | Chromogenic Substrate | Km (μM) |
| Hepsin | pyroGlu-Pro-Arg-pNA | 170 |
| Trypsin | pyroGlu-Pro-Arg-pNA | 78.6 |
| Thrombin | pyroGlu-Pro-Arg-pNA | 106.2 |
This table is based on data from a study that performed a titration of the chromogenic substrate pyroGlu-Pro-Arg-pNA for each enzyme to calculate Vmax and Km. nih.gov
High-Throughput Screening (HTS) for Novel Hepsin Modulators
The role of hepsin in cancer progression has made it an attractive target for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel small-molecule inhibitors of hepsin from large chemical libraries. nih.govkorea.ac.kr Chromogenic substrate-based assays are well-suited for HTS due to their simplicity, reliability, and adaptability to a microplate format. nih.gov
In a typical HTS campaign, thousands of compounds are screened for their ability to inhibit the cleavage of a hepsin chromogenic substrate. nih.gov For example, the Chembridge DIVERSet and the NINDS II libraries have been screened to identify novel hepsin inhibitors. nih.gov These screens are often performed in 96-well or 384-well plates, allowing for the simultaneous testing of numerous compounds. nih.gov The assay's reproducibility is often assessed by calculating the Z' score, with a score of 0.78 indicating a robust assay. nih.gov
Compounds that show significant inhibition in the primary screen are then subjected to further analysis to confirm their activity and determine their IC50 values. nih.govpsu.edu This HTS approach has successfully identified several small-molecule hepsin inhibitors with IC50 values in the micromolar range. nih.gov The development of potent and selective hepsin inhibitors is an ongoing area of research, with HTS playing a crucial role in the initial discovery phase. korea.ac.krnih.gov
Table 2: Examples of Hepsin Inhibitors Identified through HTS
| Compound Class | Example Scaffold | Reported Activity |
| Indolecarboxamidines | 1H-indole-5-carboxamidine | Weak hepsin inhibitor (Ki = 500 μM) |
| Benzamidines | 3-amidino and 4-amidino phenylalanine derivatives | Differential potency and selectivity for hepsin |
| Peptide-based analogs | - | - |
| 2,3-dihydro-1H-perimidines | - | - |
This table is based on information from a review on low molecular weight hepsin inhibitors, which are often identified through HTS. korea.ac.kr
Assessment of Hepsin Activity in Complex Biological Samples
While in-vitro assays with purified components are essential, understanding hepsin's activity in a more physiologically relevant context is crucial. Chromogenic substrates have been adapted for use in various cell-based and biological fluid-based assays.
To investigate the activity of hepsin in a cellular environment, researchers have developed cell-based assays. nih.govnih.gov These assays often utilize cells that have been engineered to overexpress hepsin. nih.gov The chromogenic substrate is added to the cell culture, and the resulting color change is measured to determine hepsin's enzymatic activity. nih.gov This approach allows for the screening of inhibitors in a more complex biological system, providing insights into factors like cell permeability and off-target effects. nih.gov For instance, HEK293 cells stably expressing full-length human hepsin have been used to assess the efficacy of potential inhibitors. nih.gov
Hepsin is a cell-surface protease, and its activity in the immediate vicinity of the cell, the pericellular space, is of particular interest. nih.gov A hepsin-dependent pericellular serine protease activity assay has been developed to measure this localized activity. nih.gov In this assay, cells expressing wild-type hepsin are incubated with a chromogenic substrate, and the cleavage of the substrate in the surrounding medium is monitored over time. nih.gov This method has been instrumental in demonstrating that some identified inhibitors can effectively attenuate hepsin's pericellular proteolytic activity. nih.gov
Detecting hepsin activity in complex biological fluids like cell culture media and serum presents a greater challenge due to the presence of other proteases and inhibitors. While direct measurement with chromogenic substrates can be difficult, ELISA-based approaches can be employed. These methods can quantify the amount of hepsin protein present, which can be an indirect indicator of potential activity. google.com However, for direct activity measurement in such complex samples, specific substrates and inhibitors are often required to isolate hepsin's contribution. Research has been conducted to measure the activity of other proteases in conditioned media using chromogenic substrates, a technique that could potentially be adapted for hepsin. plos.org
Pericellular Proteolytic Activity Measurements
Analysis of Hepsin-Mediated Cleavage of Macromolecular Substrates
Beyond small synthetic substrates, hepsin is known to cleave and activate several macromolecular substrates in vivo, which is central to its biological functions. mdpi.comaacrjournals.orgnih.gov These substrates include pro-hepatocyte growth factor (pro-HGF), pro-urokinase-type plasminogen activator (pro-uPA), and laminin-332. mdpi.comnih.gov
While chromogenic substrates are not directly used to monitor the cleavage of these large proteins, they are invaluable in the initial characterization of hepsin's substrate specificity. nih.govrcsb.org By screening libraries of short peptide sequences linked to a chromophore, researchers can determine the optimal amino acid sequences that hepsin recognizes and cleaves. nih.govrcsb.org This information can then be used to predict potential macromolecular substrates by searching for similar sequences in protein databases. nih.gov For example, the preferred cleavage motif for hepsin was identified as having an arginine at the P1 position, which led to the identification of pro-HGF as a likely substrate. nih.gov
The analysis of hepsin-mediated cleavage of these macromolecules often involves techniques like SDS-PAGE and Western blotting to visualize the cleavage products. nih.gov Furthermore, the functional consequences of this cleavage, such as the activation of downstream signaling pathways, can be assessed in cell-based assays. nih.gov
Table 3: Known Macromolecular Substrates of Hepsin
| Substrate | Function/Significance | Cleavage Site |
| Pro-Hepatocyte Growth Factor (pro-HGF) | Precursor to a potent mitogen for hepatocytes and other epithelial cells. nih.gov | KQLR↓VVNG nih.gov |
| Pro-urokinase-type Plasminogen Activator (pro-uPA) | Zymogen of a serine protease involved in fibrinolysis and tissue remodeling. mdpi.com | - |
| Laminin-332 | A component of the extracellular matrix. mdpi.comnih.gov | SQLR↓LQGSCFC nih.gov |
| Pro-Macrophage-Stimulating Protein (pro-MSP) | Precursor of a protein that stimulates macrophages. aacrjournals.org | SKLR↓V aacrjournals.org |
This table summarizes some of the key macromolecular substrates of hepsin and their cleavage sites as identified in various research studies.
Monitoring Activation of Pro-Hepatocyte Growth Factor (pro-HGF)
Hepsin is a potent activator of pro-hepatocyte growth factor (pro-HGF), a precursor to the biologically active hepatocyte growth factor (HGF). google.com.pgcore.ac.uk The HGF/Met signaling pathway is integral to cell proliferation, migration, and morphogenesis. google.com.pg Dysregulation of this pathway is implicated in tumor progression and metastasis. google.com.pgnih.gov
Biochemical assays utilizing chromogenic substrates are instrumental in studying the kinetics of hepsin-mediated pro-HGF activation. Research has shown that hepsin cleaves pro-HGF at the Arg494-Val495 peptide bond, converting it into its active two-chain form. core.ac.uk The efficiency of this cleavage is comparable to that of HGF activator (HGFA), a known physiological convertase of pro-HGF. google.com.pg
In these assays, recombinant hepsin is incubated with pro-HGF, and the generation of active HGF is measured. The activity of the newly formed HGF can be further assessed by its ability to induce the autophosphorylation of its receptor, c-Met, in cell-based assays. nih.gov Studies have demonstrated that hepsin-activated HGF is fully functional and can stimulate downstream signaling pathways. core.ac.uknih.gov Furthermore, specific inhibitors of hepsin have been shown to block the processing of pro-HGF in a dose-dependent manner, confirming the role of hepsin in this activation process. nih.govoup.com
Table 1: Key Findings in Hepsin-Mediated Pro-HGF Activation
| Finding | Description | References |
| Cleavage Site | Hepsin cleaves pro-HGF at the Arg494-Val495 peptide bond. | core.ac.uk |
| Activation Efficiency | Hepsin's efficiency in activating pro-HGF is comparable to HGF activator (HGFA). | google.com.pg |
| Functional Activity | HGF activated by hepsin is biologically active and induces c-Met phosphorylation. | nih.gov |
| Inhibition | Specific antibodies and small molecule inhibitors can block hepsin-mediated pro-HGF activation. | nih.govoup.com |
Assessment of Pro-Urokinase-Type Plasminogen Activator (pro-uPA) Activation
The urokinase-type plasminogen activator (uPA) system is critically involved in cancer invasion and metastasis. nih.gov The inactive zymogen, pro-uPA, requires proteolytic cleavage to become the active two-chain uPA. nih.gov Hepsin has been identified as an efficient activator of pro-uPA. nih.govcapes.gov.br
Chromogenic substrate assays are employed to quantify the conversion of pro-uPA to active uPA by hepsin. Enzymatic assays with a soluble form of hepsin demonstrated its ability to efficiently convert pro-uPA to high molecular weight uPA by cleaving the Lys158-Ile159 peptide bond. nih.gov The uPA generated by hepsin exhibits enzymatic activity that is indistinguishable from that of uPA produced by plasmin, a potent activator of pro-uPA. nih.gov
The catalytic efficiency of hepsin in activating pro-uPA has been determined to be high, with a kcat/Km of 4.8 x 10(5) M(-1) s(-1), which is similar to that of plasmin. nih.gov Cell-based assays using prostate cancer cells that overexpress hepsin have further confirmed the ability of cell-surface hepsin to activate pro-uPA. nih.gov The inhibition of this activation by specific anti-hepsin antibodies underscores the direct role of hepsin in this process. oup.com
Table 2: Research Findings on Hepsin-Mediated Pro-uPA Activation
| Finding | Description | References |
| Cleavage Site | Hepsin cleaves pro-uPA at the Lys158-Ile159 peptide bond. | nih.gov |
| Catalytic Efficiency | The catalytic efficiency (kcat/Km) of hepsin for pro-uPA activation is 4.8 x 10(5) M(-1) s(-1). | nih.gov |
| Cellular Activation | Hepsin-overexpressing cells demonstrate increased pro-uPA activation. | nih.gov |
| Inhibition | An anti-hepsin Fab fragment (Fab25) inhibits pro-uPA processing by hepsin with an IC50 of 3.3 nM. | oup.com |
Cleavage of Coagulation Factors (e.g., Factor VII, Factor XII)
Hepsin has been shown to play a role in the coagulation cascade through its ability to cleave and activate specific coagulation factors. In vitro studies have demonstrated that hepsin can specifically cleave and activate Factor VII and Factor XII. nih.gov
Assays to study the cleavage of these factors by hepsin typically involve incubating recombinant hepsin with the purified coagulation factor zymogens. The resulting cleavage products are then analyzed by SDS-PAGE, and their identity can be confirmed by N-terminal sequencing. nih.gov For instance, hepsin cleaves Factor VII to produce the active Factor VIIa, and Factor XII to produce Factor XIIa. nih.gov
It is noteworthy that hepsin's activity is selective. While it activates Factors VII and XII, it does not cleave other coagulation factors like Factor X, even though Factor X possesses amino acid sequences that would be predicted to be favorable for hepsin cleavage. nih.gov This suggests that beyond the primary amino acid sequence, the three-dimensional structure of the protein substrate plays a crucial role in determining its susceptibility to hepsin cleavage. nih.gov
Table 3: Hepsin's Interaction with Coagulation Factors
| Factor | Interaction with Hepsin | References |
| Factor VII | Cleaved and activated by hepsin. | nih.govoup.com |
| Factor XII | Cleaved and activated by hepsin. | nih.gov |
| Factor X | Not cleaved by hepsin. | nih.gov |
Processing of Extracellular Matrix Proteins (e.g., Laminin-332)
The extracellular matrix (ECM) provides structural support to tissues and plays a vital role in cell signaling. The proteolytic processing of ECM components is a key step in processes like cell migration and cancer invasion. Laminin-332, a major component of the basement membrane, has been identified as a substrate for hepsin. nih.govnih.gov
The cleavage of Laminin-332 by hepsin can be monitored using biochemical assays. In these experiments, purified Laminin-332 is incubated with recombinant hepsin, and the cleavage products are analyzed by SDS-PAGE and Western blotting. nih.gov Mass spectrometry and N-terminal sequencing have been used to identify the specific cleavage site within the β3 chain of Laminin-332 at Arg245. nih.govnih.gov
The functional consequence of this cleavage is enhanced cell migration. In vitro cell migration assays have shown that prostate cancer cells exhibit increased motility on hepsin-cleaved Laminin-332. nih.govnih.gov This effect can be blocked by hepsin inhibitors, confirming that the proteolytic activity of hepsin is responsible for the observed increase in cell migration. nih.govnih.gov These findings suggest that hepsin-mediated cleavage of Laminin-332 may be a mechanism by which hepsin promotes tumor progression and metastasis. nih.govnih.gov
Table 4: Details of Hepsin-Mediated Laminin-332 Processing
| Aspect | Finding | References |
| Substrate Chain | Hepsin cleaves the β3 chain of Laminin-332. | nih.govnih.gov |
| Cleavage Site | The cleavage occurs at Arg245 of the β3 chain. | nih.govnih.gov |
| Functional Effect | Cleavage enhances the migration of prostate cancer cells. | oup.comnih.govnih.gov |
| Inhibition | Hepsin inhibitors block the cleavage and subsequent increase in cell migration. | oup.comnih.govnih.gov |
Evaluation of Pro-Macrophage Stimulating Protein (pro-MSP) Activation
Macrophage stimulating protein (MSP) is a growth factor that, upon binding to its receptor RON, is involved in processes such as wound healing and invasive tumor growth. nih.gov Similar to other growth factors, MSP is produced as an inactive precursor, pro-MSP, which requires proteolytic cleavage for activation. nih.gov
Hepsin has been identified as a highly efficient activator of pro-MSP. nih.gov Biochemical assays demonstrate that recombinant hepsin cleaves pro-MSP at the Arg483-Val484 consensus site. nih.gov The efficiency of this cleavage is superior to that of other known activators like MT-SP1 and hepatocyte growth factor activator (HGFA). nih.gov
The activation of pro-MSP by hepsin results in a biologically active MSP molecule. This has been confirmed by showing that hepsin-cleaved MSP can bind to the RON receptor with high affinity and trigger downstream signaling pathways, including the phosphorylation of mitogen-activated protein kinase (MAPK) and Akt. nih.gov Furthermore, in functional assays, hepsin-activated MSP has been shown to induce chemotaxis in macrophages. nih.gov The ability of a specific anti-hepsin antibody to block this activation highlights the specific role of hepsin in this process. oup.comnih.gov
Table 5: Summary of Hepsin's Role in Pro-MSP Activation
| Finding | Description | References |
| Cleavage Site | Hepsin cleaves pro-MSP at the Arg483-Val484 site. | nih.gov |
| Activation Efficiency | Hepsin is a more efficient activator of pro-MSP than MT-SP1 and HGFA. | nih.gov |
| Biological Activity | Hepsin-activated MSP induces RON-mediated signaling and macrophage chemotaxis. | nih.gov |
| Inhibition | An anti-hepsin antibody blocks the activation of pro-MSP by hepsin. | oup.comnih.gov |
Advanced Methodological Developments Utilizing Hepsin Chromogenic Substrates
Development of Dye-Conjugated Hepsin Inhibitors for Research Probes
A significant advancement in studying hepsin involves the creation of dye-conjugated inhibitors that serve as powerful research probes. bohrium.com These probes are designed by linking a hepsin-binding ligand to a fluorescent dye, allowing for the visualization and tracking of hepsin activity in various experimental settings.
Researchers have successfully designed and synthesized novel hepsin-targeted imaging probes by conjugating Leu-Arg dipeptide-based inhibitors with near-infrared (NIR) dyes such as BODIPY and SulfoCy7. bohrium.comresearchgate.net These dipeptides have demonstrated strong inhibitory activity against hepsin. bohrium.com The conjugation of these inhibitors to fluorescent dyes allows for sensitive detection and imaging.
One study detailed the development of Leu-Arg dipeptides attached to BODIPY or SulfoCy7, which exhibited potent hepsin-inhibitory activities with Ki values of 21 and 22 nM, respectively. bohrium.com The SulfoCy7-labeled compound, in particular, showed selective uptake and retention in cells that overexpress hepsin, highlighting its potential for targeted imaging. bohrium.com This was a pioneering report of hepsin-targeted optical probes that possess both strong binding affinities and high selectivity over matriptase, a closely related protease. bohrium.com
Further research has explored the creation of heterobivalent ligands that can simultaneously target hepsin and another cell surface marker, such as prostate-specific membrane antigen (PSMA). researchgate.netresearchgate.net A novel heterobivalent compound was synthesized by linking a hepsin-binding amidine-containing indole (B1671886) analog with a PSMA-binding Lys-urea-Glu scaffold, which was then conjugated to the optical dye SulfoCy7. researchgate.netnih.gov This dual-targeting probe demonstrated inhibitory activity against both PSMA and hepsin. researchgate.netnih.gov
The development of these dye-conjugated inhibitors has provided invaluable tools for a range of research applications, including:
Cell-based assays: These probes are used in techniques like flow cytometry and fluorescence microscopy to identify and quantify hepsin expression on the surface of cells. bohrium.comaacrjournals.org For instance, flow cytometric analyses have shown dose-dependent and specific binding of a SulfoCy7-labeled ligand to hepsin-expressing prostate cancer cells. bohrium.com
Tissue microarrays: Dye-conjugated probes can be used to detect hepsin in human tissue samples, offering insights into its expression patterns in normal and diseased tissues. nih.govnih.gov
In vivo imaging: In animal models, these fluorescent probes enable the non-invasive visualization of tumors that overexpress hepsin, aiding in the study of tumor growth and response to therapy. aacrjournals.orgnih.gov
Table 1: Examples of Dye-Conjugated Hepsin Inhibitors
| Inhibitor Scaffold | Conjugated Dye | Target(s) | Reported IC50/Ki | Key Findings |
|---|---|---|---|---|
| Leu-Arg dipeptide | BODIPY | Hepsin | Ki = 21 nM | Strong inhibitory activity. bohrium.com |
| Leu-Arg dipeptide | SulfoCy7 | Hepsin | Ki = 22 nM | Selective uptake in hepsin-overexpressing cells. bohrium.com |
| Amidine-containing indole analog | SulfoCy7 | Hepsin & PSMA | IC50 = 2.8 μM (Hepsin), 28 nM (PSMA) | Dual-targeting capability demonstrated. researchgate.netnih.gov |
Engineering of Radioligands for Molecular Imaging Research
Building on the principles of targeted inhibitors, researchers have engineered radioligands for molecular imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET imaging offers high sensitivity and the ability to quantify biological processes in vivo, making it a valuable tool for cancer diagnosis and monitoring.
The development of hepsin-targeted PET radioligands has primarily focused on labeling potent hepsin inhibitors with positron-emitting radionuclides. A notable example is the development of a 64Cu-labeled ligand derived from a Leu-Arg dipeptide-based hepsin inhibitor. nih.govnih.govcncb.ac.cn Six different Leu-Arg dipeptide derivatives were synthesized and evaluated for their binding affinities and selectivity for hepsin. nih.govcncb.ac.cn
Based on these binding assays, a specific DOTA-conjugated ligand (3B) was selected for radiolabeling with 64Cu. nih.gov The resulting radioligand, [64Cu]3B, was synthesized and evaluated in prostate cancer cell binding studies and PET imaging in a mouse model with prostate tumors. nih.govnih.gov The results were promising, showing high and persistent uptake of the radioligand in tumors with high hepsin expression (22Rv1 cells) over time, while uptake was low in tumors with low hepsin expression (PC3 cells). nih.govnih.govresearchgate.net This suggests that the tumor uptake was due to the specific binding of [64Cu]3B to hepsin. nih.gov
Another approach has involved the development of multimodal activatable probes that combine fluorescent and radioactive properties. One such probe consists of a near-infrared dye shielded by a peptide sequence that can be cleaved by hepsin, and a radiolabeled PSMA ligand. nih.gov This dual-targeting probe is designed to first target the tumor through the specific recognition between PSMA and the PSMA ligand. Subsequently, the probe is cleaved by the overexpressed hepsin in the tumor microenvironment, leading to the generation of free dye and activatable fluoro-photoacoustic signals in situ. nih.govresearchgate.net The accumulation of both the radioactive signal and the activated photoacoustic signal from the probe enhances the accuracy of early prostate cancer detection. nih.gov
Table 2: Key Radioligands for Hepsin Imaging
| Radioligand | Radionuclide | Targeting Moiety | Imaging Modality | Key Findings |
|---|---|---|---|---|
| [64Cu]3B | 64Cu | Leu-Arg dipeptide derivative | PET | High and persistent uptake in hepsin-expressing tumors in mice. nih.govnih.govresearchgate.net |
| P-125I | 125I | PSMA ligand and hepsin-cleavable peptide | SPECT/Fluoro-photoacoustic | Dual-targeting and activatable probe for enhanced detection. nih.govresearchgate.net |
Integration with High-Content Imaging and Automated Analysis Platforms
The development of hepsin chromogenic and fluorogenic substrates has paved the way for their integration into high-content imaging (HCI) and automated analysis platforms. nih.govgenedata.com HCI, also known as high-content screening (HCS), combines automated microscopy with sophisticated image analysis software to extract quantitative data from cells and other biological samples. nih.govidea-bio.com
In the context of hepsin research, HCI assays can be designed to screen large libraries of compounds for their ability to inhibit hepsin activity. aacrjournals.org These assays typically involve incubating cells that express hepsin with a fluorogenic hepsin substrate in the presence of test compounds. aacrjournals.orgnih.gov Automated microscopes capture images of the cells, and image analysis algorithms quantify the fluorescence intensity, which is proportional to hepsin's enzymatic activity. nih.gov
The integration of hepsin substrates with HCI offers several advantages:
High-throughput screening: Automated platforms enable the rapid screening of thousands of compounds, accelerating the discovery of novel hepsin inhibitors. aacrjournals.orgnih.gov
Multiparametric analysis: HCI allows for the simultaneous measurement of multiple cellular parameters, such as cell viability, morphology, and the localization of fluorescent probes, providing a more comprehensive understanding of a compound's effects. idea-bio.com
Quantitative data: Automated image analysis provides objective and quantitative data, reducing the variability and subjectivity associated with manual analysis. nih.gov
Researchers have utilized high-throughput screening of chemical libraries using chromogenic peptide substrates to identify novel small-molecule inhibitors of hepsin. aacrjournals.org In one such screen, a 96-well format was used to test compounds for their ability to inhibit the cleavage of a chromogenic substrate by purified human hepsin. aacrjournals.org This approach led to the identification of several inhibitory compounds with IC50 values in the micromolar range. aacrjournals.org
Furthermore, an integrated design, synthesis, and screening platform has been used to rapidly develop potent and selective hepsin inhibitors. nih.gov This automated closed-loop optimization platform significantly improved the potency and selectivity of the inhibitors, demonstrating the power of combining automated synthesis with high-throughput screening. nih.gov
The data generated from these high-content screens can be used to build structure-activity relationships (SAR) and guide the design of more potent and selective hepsin inhibitors. nih.gov The ability to perform these assays in a high-throughput and automated fashion is crucial for advancing our understanding of hepsin's role in disease and for the development of new therapeutic strategies.
Future Directions in Hepsin Chromogenic Substrate Research
Development of Next-Generation Substrates with Enhanced Specificity and Sensitivity
The future of hepsin research is intrinsically linked to the innovation of superior chemical tools for its study. While early studies utilized general-purpose chromogenic serine protease substrates like pyroGlu-Pro-Arg-pNA, the trend is moving towards creating substrates with higher specificity and sensitivity for hepsin. nih.gov, psu.edu
A key strategy involves detailed profiling of hepsin's substrate specificity. Positional scanning-synthetic combinatorial library (PS-SCL) screening has been instrumental in this area. nih.gov Such screens have determined that hepsin has a distinct preference for cleaving peptides after an Arginine (Arg) residue at the P1 position and shows specific preferences at the P2, P3, and P4 positions. nih.gov, aacrjournals.org For instance, a comprehensive screen identified the tetrapeptide sequence KQLR as an optimal cleavage motif for hepsin. nih.gov This knowledge allows for the rational design of highly specific substrates, such as Ac-KQLR-AMC (7-amino-4-methylcoumarin), which exhibit significantly higher activity and specificity compared to generic substrates. nih.gov
Furthermore, the development of novel fluorophores is pushing the boundaries of sensitivity. A new generation of protease substrates based on 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides) offers advantages over traditional coumarin-based (like AMC) or FRET substrates. researchgate.net, researchgate.net These NBD-based substrates are designed to be less susceptible to assay interference and can be adapted for various protease classes, including serine proteases like hepsin, promising enhanced performance in complex biological samples. researchgate.net
Table 1: Comparison of Hepsin Substrate Generations
| Substrate Generation | Example Substrate | Reporter Group | Key Characteristics |
|---|---|---|---|
| First-Generation | pyroGlu-Pro-Arg-pNA | p-Nitroanilide (pNA) | Colorimetric; Moderate specificity; Widely used in initial HTS campaigns. nih.gov |
| Specificity-Enhanced | Ac-KQLR-AMC | Aminomethylcoumarin (AMC) | Fluorogenic; High specificity based on PS-SCL screening; Matches activation site of pro-HGF. nih.gov |
| Next-Generation | NBD-Amides | 7-nitrobenz-2-oxa-1,3-diazol | Fluorogenic; Designed for reduced assay interference and increased sensitivity. researchgate.net, researchgate.net |
Application in Deeper Mechanistic Studies of Hepsin Biology
Advanced chromogenic and fluorogenic substrates are critical for dissecting the complex biological mechanisms governed by hepsin. By providing a reliable measure of enzymatic activity, these tools enable researchers to investigate how hepsin's proteolytic function contributes to tumor progression.
Hepsin is known to activate several pro-proteins that play roles in cell signaling, migration, and invasion. mdpi.com For example, the identification of the KQLR motif as an optimal hepsin substrate directly linked hepsin's activity to the activation of pro-hepatocyte growth factor (pro-HGF), whose own activation cleavage site matches this sequence. nih.gov, portlandpress.com Using specific substrates, studies have confirmed that hepsin-cleaved HGF is biologically active and can induce c-Met receptor phosphorylation, a key step in a major cancer signaling pathway. nih.gov
Advancements in High-Throughput Screening Formats for Protease-Mediated Events
High-throughput screening (HTS) is a cornerstone of drug discovery, used to screen vast libraries of small molecules for potential inhibitors. nih.gov Hepsin chromogenic and fluorogenic substrates are the engines of these HTS assays. nih.gov, psu.edu The assay format typically involves incubating recombinant hepsin with library compounds and then adding the substrate. nih.gov A reduction in the colorimetric or fluorescent signal indicates that a compound has inhibited hepsin's enzymatic activity. nih.gov, researchgate.net
The future of HTS for hepsin lies in creating more robust, miniaturized, and efficient screening platforms. numberanalytics.com The integration of robotics and automated liquid handling systems allows for the rapid and reproducible screening of hundreds of thousands of compounds. numberanalytics.com Advances in detection technologies are increasing the sensitivity of these assays, enabling the identification of inhibitors with greater potency. numberanalytics.com, stanford.edu
A significant advancement is the development of HTS assays that can be performed in more complex biological environments, such as cell lysates, rather than with purified recombinant enzymes. plos.org This requires highly selective substrates that are not significantly cleaved by other proteases present in the lysate. plos.org Methods utilizing activity-based probes (ABPs) can help identify such selective substrates, paving the way for more physiologically relevant screening campaigns. plos.org, stanford.edu The development of multiplexed assays, which allow for the simultaneous screening of multiple proteases (e.g., hepsin, matriptase, and HGFA), will further accelerate the discovery of selective inhibitors. nih.gov, numberanalytics.com
Exploration of Novel Hepsin Substrates and Regulatory Pathways
While key substrates for hepsin have been identified, the full spectrum of its targets and regulatory networks remains an active area of investigation. Future research will focus on identifying new physiological substrates to uncover novel biological functions.
Proteomic and combinatorial library approaches are powerful tools for this discovery process. aacrjournals.org, nih.gov Positional scanning of synthetic combinatorial peptide libraries has already defined a consensus cleavage sequence for hepsin: (P/K)-(K/Q)-(T/L/N)-R. aacrjournals.org This consensus sequence serves as a blueprint to search protein databases for potential new macromolecular substrates. aacrjournals.org, nih.gov
Recent studies have successfully identified novel in vivo substrates, such as uromodulin, a protein implicated in certain kidney diseases. elifesciences.org This discovery highlights that hepsin's functions may extend beyond cancer progression. The identification of such substrates opens up new avenues of research into hepsin's role in other physiological and pathological states. elifesciences.org
Understanding the pathways that regulate hepsin expression and activity is also crucial. Research has shown that hepsin expression is correlated with other oncogenic proteins and signaling pathways, including the Ras/Erk1/2 pathway. researchgate.net, researchgate.net Future work will use advanced substrates and cellular models to further delineate these connections, exploring how different signaling cascades influence hepsin activity and how hepsin, in turn, modulates these pathways. This exploration will be essential for developing targeted therapies that can effectively inhibit hepsin's role in disease. mdpi.com
Table 2: Known and Potential Macromolecular Substrates of Hepsin
| Substrate | Cleavage Site Sequence | Implicated Process | Citation(s) |
|---|---|---|---|
| Pro-Hepatocyte Growth Factor (pro-HGF) | KQLR↓VVNG | Tumor growth and signaling | aacrjournals.org, nih.gov |
| Pro-urokinase-type Plasminogen Activator (pro-uPA) | Not specified | Tumor invasion, matrix degradation | aacrjournals.org, mdpi.com |
| Laminin-332 | SQLR↓L | Cell motility, metastasis | aacrjournals.org, mdpi.com |
| Pro-Prostasin | Not specified | Protease cascade activation | aacrjournals.org |
| Uromodulin | Not specified (cleavage after basic amino acid inferred) | Protein polymerization in kidney | elifesciences.org |
| Coagulation Factors (e.g., Factor VII) | Not specified | Blood coagulation | aacrjournals.org |
Q & A
Q. What criteria should guide the selection of a chromogenic substrate for hepsin activity assays?
Methodological Answer:
- Prioritize substrates with high specificity for hepsin’s active site, validated using inhibition assays (e.g., serine protease inhibitors like PMSF).
- Determine kinetic parameters (Km, Vmax) via Michaelis-Menten plots to assess substrate efficiency.
- Validate purity using HPLC or mass spectrometry to rule out contamination by related proteases (e.g., thrombin or trypsin) .
Q. What buffer conditions are optimal for hepsin chromogenic substrate assays?
Methodological Answer:
- Use pH 8.4 Tris-HCl or similar buffers to maintain hepsin’s enzymatic activity.
- Include ionic strength modifiers (e.g., 150 mM NaCl) to mimic physiological conditions.
- Pre-warm buffers to 37°C to stabilize reaction kinetics and reduce variability .
Q. How should researchers standardize substrate concentration ranges for dose-response studies?
Methodological Answer:
- Start with a substrate concentration 10-fold above the expected Km to ensure substrate saturation.
- Perform serial dilutions (e.g., 0.005–0.05 mM) to establish linearity in absorbance vs. time plots .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between substrate batches?
Methodological Answer:
- Conduct batch-to-batch purity analysis via chromatography (HPLC) to identify impurities or degradation products .
- Compare results with a reference standard (e.g., USP Heparin Sodium RS) to calibrate inter-assay variability .
- Validate using orthogonal methods like fluorogenic substrates or Western blotting for hepsin activation .
Q. What strategies mitigate interference from plasma proteins in hepsin chromogenic assays?
Methodological Answer:
Q. How can reaction kinetics be optimized for low-abundance hepsin in complex biological samples?
Methodological Answer:
- Amplify signals using a two-step reaction: (1) hepsin activation via pro-peptide cleavage, (2) chromogenic substrate hydrolysis.
- Employ time-resolved measurements to capture early linear-phase activity, avoiding substrate depletion .
Q. What analytical controls are critical for validating hepsin substrate specificity?
Methodological Answer:
- Negative controls: Heat-inactivated hepsin or substrate-only reactions.
- Positive controls: Recombinant hepsin with known activity (e.g., 1 IU/mL).
- Cross-reactivity tests: Incubate substrate with related proteases (e.g., matriptase, thrombin) to confirm selectivity .
Methodological & Data Analysis Questions
Q. How should researchers address low signal-to-noise ratios in chromogenic assays?
Methodological Answer:
- Optimize detection wavelength (e.g., 405 nm for p-nitroaniline release) to maximize absorbance differences.
- Increase reaction time or enzyme concentration while ensuring linear kinetics.
- Use high-sensitivity microplate readers with pathlength correction for low-volume assays .
Q. What statistical approaches are recommended for analyzing dose-response data?
Methodological Answer:
- Fit data to a four-parameter logistic model (4PL) for IC50/EC50 calculations.
- Report variability using coefficient of variation (CV) for triplicate measurements.
- Use ANOVA to compare activity across experimental groups (e.g., wild-type vs. knockout models) .
Q. How to validate hepsin activity in tissue homogenates with endogenous inhibitors?
Methodological Answer:
- Pre-clear homogenates via immunodepletion using anti-hepsin antibodies.
- Spike samples with exogenous hepsin to quantify inhibition potency.
- Apply size-exclusion chromatography to separate inhibitors from hepsin .
Reproducibility & Reporting Standards
Q. What parameters must be documented to ensure assay reproducibility?
Methodological Answer:
- Substrate details: Lot number, supplier, storage conditions (-20°C in desiccated form).
- Instrumentation: Spectrophotometer model, pathlength, and temperature control settings.
- Data normalization: Express activity as mOD/min/mg protein or % of control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
